4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether
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Overview
Description
4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Studied for their antiviral and antimicrobial activities.
Uniqueness
4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether is unique due to its specific combination of functional groups and heterocyclic cores, which confer distinct biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H20N6OS2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
12-ethyl-4-[[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylmethyl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6OS2/c1-4-16-13(2)31-21-19(16)20-26-18(27-28(20)12-24-21)11-30-22-23-10-9-17(25-22)14-5-7-15(29-3)8-6-14/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
TZTWBWRBUHSGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CSC4=NC=CC(=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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